molecular formula C15H10O6 B073024 2'-Hydroxygenistein CAS No. 1156-78-1

2'-Hydroxygenistein

Cat. No.: B073024
CAS No.: 1156-78-1
M. Wt: 286.24 g/mol
InChI Key: GSSOWCUOWLMMRJ-UHFFFAOYSA-N
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Description

2’-Hydroxygenistein is a hydroxyisoflavone that is structurally related to genistein, a well-known isoflavone. It is characterized by an additional hydroxy group at the 2’ position. This compound has been isolated from the plant Crotalaria lachnophora . The molecular formula of 2’-Hydroxygenistein is C15H10O6, and it has a molecular mass of 286.24 g/mol .

Mechanism of Action

Target of Action

2’-Hydroxygenistein, a natural product isolated from Crotalaria pallida and C. assamica , primarily targets β-glucuronidase and lysozyme in rat neutrophils . These enzymes play crucial roles in inflammation and immune response. β-glucuronidase is involved in the breakdown of complex carbohydrates, while lysozyme is an enzyme that damages bacterial cell walls .

Mode of Action

2’-Hydroxygenistein exhibits significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that 2’-Hydroxygenistein may interact with these targets to modulate their activity, thereby influencing the inflammatory response.

Biochemical Pathways

, which is biosynthesized via the shikimate pathway in plants. Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It’s plausible that 2’-Hydroxygenistein may follow similar biochemical pathways.

Pharmacokinetics

Considering its structural similarity to genistein , it’s possible that 2’-Hydroxygenistein may have similar pharmacokinetic properties. Genistein is simply metabolized after ingestion, but its bioavailability is directed by low absorption and biotransformation processes .

Result of Action

2’-Hydroxygenistein shows anti-inflammatory activity . By inhibiting the release of β-glucuronidase and lysozyme from rat neutrophils, it may reduce inflammation and modulate immune response .

Biochemical Analysis

Biochemical Properties

2’-Hydroxygenistein shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . These enzymes are involved in inflammation and immune response, suggesting that 2’-Hydroxygenistein may interact with these biomolecules and modulate their activities .

Cellular Effects

2’-Hydroxygenistein has been found to exhibit cytotoxicity in MCF-7 human breast cancer cells . It also shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils , indicating that it may influence cell function and cellular processes.

Molecular Mechanism

It is known that it shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that it may bind to these enzymes and inhibit their activity, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

It has been observed that 2’-Hydroxygenistein can enhance its antioxidant activity and cell cytotoxicity in MCF-7 human breast cancer cells .

Metabolic Pathways

2’-Hydroxygenistein is likely involved in the flavonoid metabolic pathway . It is formed after naringenin oxidation by 2-hydroxyisoflavanone synthase in the presence of NADPH as a cofactor

Subcellular Localization

It is known that flavonoid prenyltransferase, an enzyme involved in the biosynthesis of flavonoids, is localized in plastids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxygenistein typically involves the hydroxylation of genistein. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 2’ position .

Industrial Production Methods: Industrial production of 2’-Hydroxygenistein can be achieved through biotechnological methods involving the use of genetically modified microorganisms that express specific enzymes capable of hydroxylating genistein. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxygenistein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Hydroxygenistein has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSOWCUOWLMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151145
Record name 2'-Hydroxygenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxygenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1156-78-1
Record name 2′-Hydroxygenistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxygenistein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Hydroxygenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-HYDROXYGENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxygenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 273 °C
Record name 2'-Hydroxygenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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